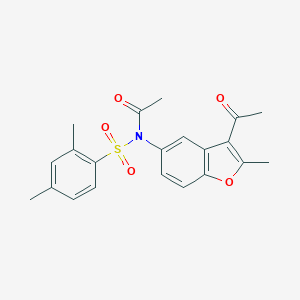
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Acetylation and Methylation: Introduction of acetyl and methyl groups to the benzofuran core under controlled conditions.
Sulfonylation: Reaction of the intermediate with sulfonyl chloride derivatives to introduce the sulfonylacetamide moiety.
Final Coupling: Coupling the benzofuran derivative with 2,4-dimethylphenylamine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the acetyl or methyl groups.
Reduction: Reduction of the sulfonyl group under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a therapeutic agent for various diseases due to its unique structural properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting signal transduction or metabolic processes.
Induction of Cellular Responses: Such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide: can be compared with other sulfonylacetamides or benzofuran derivatives.
N-(2,4-dimethylphenyl)sulfonylacetamide: Lacks the benzofuran moiety.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)acetamide: Lacks the sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide, also known by its CAS number 992527, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C21H21NO5S, with a molecular weight of approximately 399.46 g/mol. The compound features a sulfonamide functional group that is often associated with various pharmacological activities.
Research indicates that compounds similar to this compound may exhibit activity through several biological pathways:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, which can lead to alterations in metabolic pathways.
- Neuroactive Properties : The benzofuran structure suggests potential interactions with neurotransmitter systems, possibly influencing cognitive functions and mood.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds. For instance:
- Cognitive Enhancement : A study published in ResearchGate discusses novel psychoactive substances (NPS) that enhance cognitive functions. While not directly referencing our compound, it highlights the growing interest in similar structures for cognitive enhancement applications .
- Antimicrobial Activity : Sulfonamide derivatives have been extensively studied for their antibacterial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.
Case Studies
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-12-6-9-20(13(2)10-12)28(25,26)22(16(5)24)17-7-8-19-18(11-17)21(14(3)23)15(4)27-19/h6-11H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZXHENMYDKFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














